molecular formula C28H22F3N7O2 B565740 尼罗替尼-N-氧化物 CAS No. 1246817-85-5

尼罗替尼-N-氧化物

货号 B565740
CAS 编号: 1246817-85-5
分子量: 545.526
InChI 键: OGMQYIIDZDUGEY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nilotinib N-Oxide is a small-molecule tyrosine kinase inhibitor . It’s used for the treatment of imatinib-resistant chronic myelogenous leukemia .


Synthesis Analysis

The synthesis of Nilotinib has been studied extensively. A method of synthesizing Nilotinib in fewer than four steps, in less than 24 hours, and at >85% yields has been proposed . This method, known as the Buchwald synthesis, has been successfully designed at the 1150 kg production capacity of the active pharmaceutical ingredient of Nilotinib per year .


Molecular Structure Analysis

The crystal structure of Nilotinib has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . Nilotinib crystallizes in space group P 1 with a = 4.518 14 (3), b = 10.638 01 (5), c = 13.703 77 (8) Å, α = 68.8607 (4), β = 82.1486 (5), γ = 84.1978 (5)°, V = 607.62 (1) Å 3, and Z = 1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Nilotinib have been modeled using ChemCAD, a chemical reaction modeling software . This has allowed for the design of a large scale Buchwald synthesis of Nilotinib .


Physical And Chemical Properties Analysis

The chemical formula of Nilotinib N-Oxide is C28H22F3N7O2 . Its exact mass is 545.18 and its molecular weight is 545.530 .

科学研究应用

  1. 肝纤维化治疗:尼罗替尼在治疗肝纤维化方面显示出潜力。一项研究表明,尼罗替尼可以降低大鼠肝组织中 TNF-α、TGF-β、RAGE 和 HMGB1 mRNA 表达,减少氧化应激标志物,并改善肝纤维化的组织病理学变化 (Khanjarsim 等,2017).

  2. 慢性粒细胞白血病治疗:尼罗替尼对慢性粒细胞白血病 (CML) 患者有效,特别是对那些对伊马替尼耐药或不耐受的患者。研究发现,该药物会根据 CML 患者的基线 BCR-ABL 突变影响反应 (Hughes 等,2009).

  3. 急性肺损伤改善:尼罗替尼已证明对大鼠脂多糖诱导的急性肺损伤具有保护作用,表明其在肺部治疗中的潜力 (El-Agamy,2011).

  4. DNA 相互作用研究:一种基于类树莓纳米结构的 DNA 生物传感器已被用于研究尼罗替尼与 DNA 的相互作用。这项研究提供了对药物在分子水平上的相互作用机制的见解 (Moarefdoust 等,2022).

  5. 多药耐药调节:尼罗替尼已被证明可以通过抑制某些转运蛋白的活性来逆转癌症治疗中的多药耐药,从而可能增强其他癌症药物的有效性 (Tiwari 等,2009).

  6. 帕金森病研究:研究探索了尼罗替尼在帕金森病中的应用,调查了其药代动力学、药效学以及对临床结果的潜在影响 (Pagán 等,2019).

  7. 阿尔茨海默病研究:尼罗替尼已被研究其在阿尔茨海默病中的安全性、脑脊液渗透性和对生物标志物的潜在影响 (Turner 等,2020).

作用机制

Target of Action

Nilotinib N-Oxide is a tyrosine kinase inhibitor that primarily targets BCR-ABL, c-kit, and PDGF . These targets play a crucial role in the pathogenesis of various leukemias, including chronic myeloid leukemia (CML) .

Mode of Action

The compound works by inhibiting the tyrosine kinase activity of the BCR-ABL protein . This inhibition disrupts the signaling pathways that drive the proliferation and survival of leukemia cells, thereby exerting its therapeutic effects .

Biochemical Pathways

The primary biochemical pathway affected by Nilotinib N-Oxide is the BCR-ABL signaling pathway. By inhibiting the tyrosine kinase activity of the BCR-ABL protein, Nilotinib N-Oxide disrupts this pathway, leading to the suppression of leukemia cell proliferation .

Pharmacokinetics

Nilotinib N-Oxide is tightly bound to plasma proteins and is transported to the liver, where it is metabolized by CYP3A4 through oxidation and hydroxylation pathways to form nilotinib carboxylic acid and nilotinib N-oxide . The compound also regulates the hepatic enzymes (CYP3A4, CYP2C8, CYP2C9, CYP2D6, and UGT1A1) through a feedback mechanism . These properties influence the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The inhibition of the BCR-ABL protein’s tyrosine kinase activity by Nilotinib N-Oxide leads to the suppression of leukemia cell proliferation . This results in the therapeutic benefits observed in the treatment of various leukemias, including CML .

Action Environment

The action, efficacy, and stability of Nilotinib N-Oxide can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by the presence of other drugs that induce or inhibit CYP3A4 . Additionally, the compound’s action can be influenced by the patient’s disease state and genetic factors .

未来方向

Future directions for Nilotinib include the development of novel tyrosine kinase inhibitors . There is also ongoing research into new frontline approaches and approaches to deepen remission, second treatment-free remission studies, and the treatment of refractory disease .

属性

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N7O2/c1-17-5-6-19(10-25(17)36-27-32-8-7-24(35-27)20-4-3-9-38(40)15-20)26(39)34-22-11-21(28(29,30)31)12-23(13-22)37-14-18(2)33-16-37/h3-16H,1-2H3,(H,34,39)(H,32,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMQYIIDZDUGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=C[N+](=CC=C5)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858167
Record name 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(1-oxo-1lambda~5~-pyridin-3-yl)pyrimidin-2-yl]amino}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246817-85-5
Record name BEJ-866
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246817855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(1-oxo-1lambda~5~-pyridin-3-yl)pyrimidin-2-yl]amino}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEJ-866
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64944G3T8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。